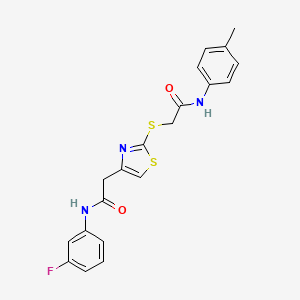![molecular formula C18H15F3N2OS B2928835 (1-Methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-YL)methanol CAS No. 318247-69-7](/img/structure/B2928835.png)
(1-Methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1-Methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-YL)methanol is an organic molecule characterized by a pyrazole ring structure substituted with various functional groups. Its unique configuration gives it potential utility in various scientific fields, such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of (1-Methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-YL)methanol involves multi-step organic reactions. Typically, the process starts with the formation of the pyrazole ring via a cyclization reaction between a hydrazine derivative and an alpha,beta-unsaturated carbonyl compound. The next steps involve introducing the phenyl, trifluoromethylphenyl, and methyl groups through respective substitution reactions. The final step includes the attachment of the methanol group.
Industrial Production Methods: : Large-scale production might involve catalysis and optimized conditions to maximize yield and purity. The exact conditions can vary but generally include the use of solvents such as methanol or ethanol, with reactions carried out at controlled temperatures and pressures to ensure stability of the compound.
Análisis De Reacciones Químicas
Types of Reactions: : The compound can undergo several types of reactions, including:
Oxidation: : It can be oxidized to form various oxidized derivatives.
Reduction: : The compound can be reduced under certain conditions, often altering its functional groups.
Substitution: : Various substitution reactions can occur on the phenyl or pyrazole rings.
Addition: : Addition reactions can involve the methanol group or the trifluoromethylphenyl group.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: : Halogens (e.g., Br2) and acids (e.g., HCl) are common reagents.
Major Products Formed
From oxidation: Corresponding ketones, aldehydes, or acids.
From reduction: Alcohols or other reduced derivatives.
From substitution: Substituted phenyl or pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: : Investigated for its therapeutic potential due to its unique structure.
Industry: : Possible applications in material science or as a specialized reagent.
Mecanismo De Acción
Molecular Targets and Pathways: : The specific mechanism depends on its application. For example, in a biological context, it may interact with certain enzymes or receptors, altering their function. In chemical reactions, its pyrazole ring and substituents can act as electron donors or acceptors, facilitating various reactions.
Comparación Con Compuestos Similares
Similar Compounds
(1-Methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-YL)ethanol
(1-Methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-YL)propane
Uniqueness: : Compared to its similar compounds, (1-Methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-YL)methanol has distinct reactivity due to its methanol group, making it particularly interesting for various applications in synthesis and research.
Hope that clarifies everything you wanted to know about this compound!
Propiedades
IUPAC Name |
[1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]sulfanylpyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2OS/c1-23-17(25-14-9-5-8-13(10-14)18(19,20)21)15(11-24)16(22-23)12-6-3-2-4-7-12/h2-10,24H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHHXKDKURXYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CO)SC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole](/img/structure/B2928758.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2928760.png)
![4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2928761.png)



![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B2928768.png)

![N-(3,4-dimethylphenyl)-2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2928770.png)
![2-(3,5-dimethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2928771.png)


